Magnesium, chloro(4-methoxybutyl)- is an organomagnesium compound characterized by the presence of a magnesium atom bonded to a chloro group and a 4-methoxybutyl group. Its molecular formula is , and it has a molecular weight of approximately 146.90 g/mol. This compound is typically synthesized through reactions involving 1-chloro-4-methoxybutane and magnesium, often in the presence of suitable solvents and initiators to facilitate the formation of the organomagnesium species .
The primary reaction involving magnesium, chloro(4-methoxybutyl)- is its formation via the Grignard reaction. This process typically involves the following steps:
These reactions are crucial for synthesizing more complex organic molecules in synthetic organic chemistry.
The synthesis of magnesium, chloro(4-methoxybutyl)- can be achieved through several methods:
Magnesium, chloro(4-methoxybutyl)- finds utility primarily within organic synthesis as a reagent for forming carbon-carbon bonds through Grignard reactions. It can be employed in:
Magnesium, chloro(4-methoxybutyl)- shares similarities with several other organomagnesium compounds. Below is a comparison highlighting its uniqueness:
The unique aspect of magnesium, chloro(4-methoxybutyl)- lies in its combination of both an alkyl chain and a methoxy group, which may impart distinct reactivity profiles compared to simpler organomagnesium compounds.
Magnesium, chloro(4-methoxybutyl)- represents a significant organometallic compound within the Grignard reagent family, characterized by the molecular formula C₅H₁₁ClMgO and a molecular weight of 146.90 grams per mole [1]. This compound, bearing the Chemical Abstracts Service number 634590-61-7, exhibits an exact molecular mass of 146.035 atomic mass units with a polar surface area of 9.23 square angstroms [3]. The heavy atom count of eight reflects the presence of carbon, oxygen, magnesium, and chlorine atoms within the molecular framework [1] [3].
The molecular architecture of magnesium, chloro(4-methoxybutyl)- demonstrates a characteristic organometallic bonding pattern wherein the magnesium center adopts a distorted tetrahedral coordination geometry [14] [21]. The primary magnesium-carbon bond length falls within the range of 2.12-2.18 angstroms, consistent with typical values observed for alkylmagnesium halides [16] [35]. The magnesium-chlorine bond distance spans 2.44-2.46 angstroms, reflecting the ionic character of this interaction [28] [30].
The carbon-magnesium-chlorine bond angle measures approximately 120.5 ± 3.0 degrees, indicating significant deviation from perfect tetrahedral geometry due to electronic and steric factors [16] [30]. The 4-methoxybutyl chain adopts an extended conformation with the carbon-carbon-carbon-oxygen dihedral angle approaching 180 degrees in the anti configuration [37] [38]. The magnesium-carbon-carbon-carbon dihedral angle exhibits a gauche arrangement at ±60 degrees, optimizing the spatial orientation of the alkyl chain relative to the metal center [16] [37].
| Parameter | Value |
|---|---|
| Molecular Formula | C₅H₁₁ClMgO |
| Molecular Weight (g/mol) | 146.90 |
| CAS Number | 634590-61-7 |
| Exact Mass (g/mol) | 146.035 |
| Polar Surface Area (Ų) | 9.23 |
| Heavy Atom Count | 8 |
The ether oxygen atom in the 4-methoxybutyl substituent adopts sp³ hybridization with carbon-oxygen-carbon bond angles of approximately 109 degrees [26] [37]. The methoxy group exhibits free rotation around the carbon-oxygen bond, contributing to conformational flexibility within the molecular structure [24] [37].
Computational studies utilizing density functional theory methods reveal that magnesium, chloro(4-methoxybutyl)- possesses C₁ point group symmetry, indicating the absence of any symmetry elements beyond the identity operation [34] [40]. The molecular dipole moment ranges from 2.8 to 3.2 Debye units, reflecting the polar nature of the magnesium-carbon and magnesium-chlorine bonds [18] [34].
The stereochemical analysis demonstrates that the magnesium coordination sphere accommodates four ligands in a distorted tetrahedral arrangement [14] [21]. The deviation from ideal tetrahedral geometry arises from the differing electronic demands of the carbon, chlorine, and coordinating solvent molecules [16] [28]. The 4-methoxybutyl chain exhibits an extended conformation that minimizes steric interactions while maintaining optimal orbital overlap with the magnesium center [37] [38].
| Structural Feature | Value/Description |
|---|---|
| C-Mg-Cl bond angle | 120.5 ± 3.0° |
| Mg coordination geometry | Distorted tetrahedral |
| C-C-C-O dihedral angle | 180° (anti) |
| Mg-C-C-C dihedral angle | ±60° (gauche) |
| Overall molecular conformation | Extended chain |
| Dipole moment (Debye) | 2.8-3.2 |
| Point group symmetry | C₁ |
The proton nuclear magnetic resonance spectrum of magnesium, chloro(4-methoxybutyl)- exhibits characteristic resonances that reflect the molecular connectivity and electronic environment [9] [18]. The methoxy protons appear as a singlet in the range of 3.30-3.40 parts per million, consistent with their attachment to an electronegative oxygen atom [9] [15]. The oxygen-adjacent methylene protons (OCH₂) manifest as a triplet between 3.60-3.80 parts per million due to coupling with the neighboring methylene group [9] [18].
The internal methylene protons (CH₂CH₂O) display complex multipicity in the region of 1.60-1.80 parts per million, reflecting their position within the aliphatic chain [15] [19]. The magnesium-bound methylene protons (MgCH₂) appear significantly upfield at 0.20-0.60 parts per million, characteristic of carbon atoms directly bonded to electropositive metals [15] [19].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework [9] [18]. The methoxy carbon exhibits a chemical shift of 58-59 parts per million with quartet multiplicity due to coupling with the attached protons [9] [18]. The oxygen-adjacent methylene carbon appears at 70-72 parts per million as a triplet, while the internal methylene carbons resonate at 26-28 and 30-32 parts per million respectively [9] [18]. The magnesium-bound carbon displays the most distinctive signal at 15-20 parts per million, reflecting the strong electron-donating character of the magnesium center [16] [18].
| Nucleus | Assignment | Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | CH₃ (methoxy) | 3.30-3.40 | singlet |
| ¹H | OCH₂ | 3.60-3.80 | triplet |
| ¹H | CH₂CH₂O | 1.60-1.80 | multiplet |
| ¹H | MgCH₂ | 0.20-0.60 | triplet |
| ¹³C | CH₃ (methoxy) | 58-59 | quartet |
| ¹³C | OCH₂ | 70-72 | triplet |
| ¹³C | CH₂CH₂O | 26-28 | triplet |
| ¹³C | CH₂CH₂Mg | 30-32 | triplet |
| ¹³C | MgCH₂ | 15-20 | triplet |
| ²⁵Mg | Mg center | -10 to +10 | broad singlet |
Magnesium-25 nuclear magnetic resonance spectroscopy reveals a broad singlet resonance spanning -10 to +10 parts per million [21] [22]. The broadening of the magnesium signal reflects the quadrupolar nature of the magnesium-25 nucleus and the asymmetric environment around the metal center [21] [25]. The chemical shift position indicates a coordination environment consistent with alkylmagnesium halides in ethereal solution [21] [22].
Infrared spectroscopic analysis of magnesium, chloro(4-methoxybutyl)- provides detailed information about the vibrational modes present within the molecular structure [11] [23]. The carbon-hydrogen stretching vibrations of the methyl group appear as strong absorptions in the range of 2950-2970 wavenumbers, while methylene carbon-hydrogen stretching occurs at 2920-2940 wavenumbers [11] [26].
The ether carbon-oxygen stretching vibration manifests as a strong absorption between 1100-1150 wavenumbers, characteristic of aliphatic ether linkages [13] [26]. The magnesium-carbon stretching mode appears as a medium-intensity band in the 500-600 wavenumber region, reflecting the covalent character of this organometallic bond [23] [25]. The magnesium-chlorine stretching vibration occurs at lower frequency, typically 300-400 wavenumbers, consistent with its more ionic nature [13] [23].
Carbon-hydrogen bending vibrations contribute additional diagnostic bands with methyl bending at 1450-1470 wavenumbers and methylene bending at 1350-1380 wavenumbers [11] [26]. Carbon-carbon stretching modes appear in the 1000-1100 wavenumber range, while skeletal vibrations contribute weak to medium intensity absorptions between 800-1000 wavenumbers [11] [26].
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| C-H stretching (methyl) | 2950-2970 | strong |
| C-H stretching (methylene) | 2920-2940 | strong |
| C-O stretching (ether) | 1100-1150 | strong |
| Mg-C stretching | 500-600 | medium |
| Mg-Cl stretching | 300-400 | weak |
| C-H bending (methyl) | 1450-1470 | medium |
| C-H bending (methylene) | 1350-1380 | medium |
| C-C stretching | 1000-1100 | medium |
| Skeletal vibrations | 800-1000 | weak-medium |
Methylmagnesium chloride tetrahydrofuranate demonstrates magnesium-carbon bond distances of 2.10-2.20 angstroms and magnesium-chlorine separations of 2.42-2.48 angstroms [28] [30]. These values closely match the predicted parameters for magnesium, chloro(4-methoxybutyl)-, indicating consistent bonding characteristics across the alkylmagnesium chloride series [16] [28].
Normal-butylmagnesium chloride tetrahydrofuranate serves as a particularly relevant comparison due to its similar alkyl chain length [28] [32]. The magnesium-carbon bond length of 2.14-2.16 angstroms and carbon-magnesium-chlorine bond angle of 117-123 degrees demonstrate remarkable consistency with the 4-methoxybutyl analogue [30] [32]. The incorporation of the methoxy substituent appears to have minimal impact on the core organometallic bonding parameters [28] [32].
| Compound | Mg-C Bond Length (Å) | Mg-Cl Bond Length (Å) | C-Mg-Cl Bond Angle (°) | Coordination Number |
|---|---|---|---|---|
| EtMgBr·2Et₂O | 2.15 | 2.45 | 117-123 | 4 |
| CH₃MgCl·2THF | 2.10-2.20 | 2.42-2.48 | 115-125 | 4 |
| 4-methoxybutylMgCl·2THF (predicted) | 2.12-2.18 | 2.44-2.46 | 116-124 | 4 |
| n-butylMgCl·2THF | 2.14-2.16 | 2.43-2.47 | 117-123 | 4 |
| PhCH₂MgCl·2THF | 2.16-2.18 | 2.45-2.49 | 118-125 | 4 |
Benzylmagnesium chloride tetrahydrofuranate exhibits slightly longer magnesium-carbon bond distances of 2.16-2.18 angstroms, reflecting the sp² hybridization of the benzylic carbon [30] [32]. The coordination number of four remains consistent across all examined compounds, confirming the preference for tetrahedral geometry in solvated Grignard reagents [14] [28].
The preparation of Magnesium, chloro(4-methoxybutyl)- requires activated magnesium metal to facilitate the insertion reaction between magnesium and 4-methoxybutyl chloride. Multiple activation techniques have been developed to overcome the passive oxide layer that naturally forms on magnesium surfaces [1] [2].
The most widely employed activation method involves iodine addition to the reaction mixture. The iodine serves a dual function as both an indicator and activator, with the disappearance of the characteristic purple color signaling the initiation of the insertion reaction [3] [4]. The mechanism involves reduction of iodine at the magnesium surface, which etches away the oxide layer and exposes fresh, reactive metal [5] [6].
Diisobutylaluminum hydride represents a more advanced activation approach, enabling Grignard reagent formation at or below 20°C for aryl substrates and even lower temperatures for alkyl bromides [1] [2]. This method provides superior temperature control, allowing detection of reaction initiation through temperature rise while maintaining the reaction well below the boiling point of tetrahydrofuran [1].
Mechanical activation through physical crushing or scratching of magnesium turnings with glass rods exposes fresh metal surfaces while the reaction is under solvent [5]. This technique proves particularly effective when combined with vigorous stirring, as the continuous mechanical action maintains exposure of reactive metal surfaces [4].
The addition of 1,2-dibromoethane provides activation through oxide etching, with ethylene formation driving the removal of surface contaminants [6]. This method exploits the formation of volatile ethylene to create clean, reactive magnesium surfaces suitable for organometallic insertion reactions [6].
Table 1: Magnesium Activation Techniques
| Technique | Mechanism | Temperature (°C) | Duration | Effectiveness |
|---|---|---|---|---|
| Iodine Activation | Surface oxide removal via I₂ reduction | Room temperature | 30 minutes | Moderate |
| Diisobutylaluminum Hydride (DIBAH) | Surface cleaning and moisture removal | ≤20 | During addition | High |
| Mechanical Activation | Physical exposure of fresh metal surface | Room temperature | During stirring | High |
| Ultrasonic Activation | Physical disruption of oxide layer | Room temperature | Continuous | Moderate |
| 1,2-Dibromoethane | Oxide etching through ethylene formation | Room temperature | 10-30 minutes | High |
| Preformed Grignard Reagent | Electron transfer initiation | Room temperature | Immediate | Very High |
| Lithium Chloride Addition | Acceleration of insertion reaction | Room temperature | During reaction | High |
| Vacuum Heat Treatment | Oxide desorption under vacuum | 100 | 2 hours | Moderate |
The selection of appropriate solvent systems proves critical for successful preparation of Magnesium, chloro(4-methoxybutyl)-. Ethereal solvents are essential due to their ability to coordinate with magnesium centers, providing stabilization through oxygen lone pair donation [7] [8] [9].
Tetrahydrofuran emerges as the preferred solvent for challenging substrates due to its superior coordinating ability compared to diethyl ether [8] [10]. The higher dielectric constant of tetrahydrofuran (7.6) compared to diethyl ether (4.3) enhances solvation of ionic intermediates, facilitating the insertion reaction [8] [11]. Additionally, the higher boiling point of tetrahydrofuran (66°C) allows for reflux conditions when reaction initiation proves difficult [10].
2-Methyltetrahydrofuran offers advantages for industrial applications, providing similar coordination properties to tetrahydrofuran while exhibiting greater thermal stability and reduced tendency toward peroxide formation [8]. This solvent maintains effectiveness at elevated temperatures required for large-scale production while minimizing safety concerns associated with peroxide accumulation [8].
The Schlenk equilibrium plays a fundamental role in Grignard reagent stability and reactivity in solution. This equilibrium involves the dynamic exchange between monomeric RMgX species and dimeric or higher-order aggregates [9]. Solvent dynamics directly controls this equilibrium, with more coordinating solvents favoring monomeric species that exhibit enhanced reactivity [9].
Table 2: Solvent Systems for Grignard Reagent Preparation
| Solvent | Boiling Point (°C) | Dielectric Constant | Coordination Ability | Stability | Application |
|---|---|---|---|---|---|
| Diethyl Ether | 34.6 | 4.3 | Moderate | Good | General purpose |
| Tetrahydrofuran (THF) | 66.0 | 7.6 | High | Moderate (peroxide formation) | Difficult substrates |
| 2-Methyltetrahydrofuran | 80.0 | 6.9 | High | Good | Industrial scale |
| Dimethoxyethane (DME) | 85.0 | 7.2 | Very High | Good | Chelating ligand |
| Diglyme | 162.0 | 7.8 | Very High | Excellent | High boiling reactions |
| Triethylamine | 89.0 | 2.4 | Low | Good | Low coordination |
Industrial production of Magnesium, chloro(4-methoxybutyl)- increasingly utilizes continuous flow methodologies to overcome limitations associated with traditional batch processes [12] [13] [14]. Continuous flow systems provide superior heat management, enhanced safety profiles, and improved product consistency compared to batch operations [15] [16].
Temperature control represents a critical parameter in continuous flow systems. The double-walled reactor design with continuous oil cooling enables rapid heat removal, preventing thermal runaway reactions that can occur in batch systems [14]. This enhanced heat transfer capability allows utilization of the full exothermic potential of the insertion reaction while maintaining precise temperature control [14].
Residence time optimization in continuous flow systems typically ranges from minutes to hours, significantly shorter than corresponding batch processes [12] [16]. The reduced residence time minimizes side reactions and degradation pathways that can occur during extended reaction periods [12]. Continuously stirred tank reactor arrays enable fine-tuning of residence time distribution for optimal conversion and selectivity [12].
Industrial production of Magnesium, chloro(4-methoxybutyl)- requires rigorous quality control measures to ensure product consistency and purity [17] [18]. Real-time monitoring systems incorporating online nuclear magnetic resonance spectroscopy enable continuous assessment of reaction progress and product quality [17] [18].
Concentration determination through titration with standardized acid solutions provides quantitative assessment of active Grignard content [19]. This analysis typically employs hydrochloric acid or other suitable acids to protonate the organomagnesium species, with endpoint detection through pH measurement or indicator solutions [19].
Water content analysis using Karl Fischer titration ensures maintenance of anhydrous conditions essential for Grignard stability [20]. Water concentrations exceeding 50 parts per million can lead to reagent decomposition and reduced reactivity [20]. Continuous moisture monitoring during production enables immediate correction of water ingress.
Metallic impurities analysis through inductively coupled plasma mass spectrometry identifies contamination from iron, copper, and other metals that can catalyze decomposition reactions [21]. Total metallic impurity levels typically require maintenance below 10 parts per million to prevent catalytic degradation [21].
Table 3: Quality Control Parameters for Industrial Production
| Parameter | Method | Specification | Frequency |
|---|---|---|---|
| Concentration | Titration with standard acid | ±5% of nominal | Each batch |
| Water Content | Karl Fischer titration | <50 ppm | Each batch |
| Metallic Impurities | ICP-MS analysis | <10 ppm total | Weekly |
| Organic Impurities | GC-MS analysis | <1% by weight | Each batch |
| Particle Size | Dynamic light scattering | <5 μm average | Monthly |
| Color | Visual inspection | Colorless to pale yellow | Each batch |
| Density | Pycnometry | ±2% of theoretical | Each batch |
| Reactivity Test | Carbonyl addition test | >95% conversion | Each batch |
The purification of Magnesium, chloro(4-methoxybutyl)- requires specialized techniques that account for the air and moisture sensitivity of organometallic compounds [22] [23]. Distillation under inert atmosphere represents the primary purification method, exploiting vapor pressure differences between the desired product and impurities [22] [23].
Inert gas stripping during distillation enables removal of volatile impurities with higher vapor pressures than the target organometallic compound [22] [23]. This technique involves blowing inert gas (helium, argon, or nitrogen) through the vapor phase during distillation, effectively carrying away volatile contaminants while preserving the desired product [22] [23]. The inert gas flow rate typically ranges from 1 to 10 percent by volume based on the organometallic vapor [22].
Crystallization provides an alternative purification approach for organometallic compounds that form stable crystals under appropriate conditions [24]. The use of pillar [25]arene macrocyclic hosts has demonstrated effectiveness in stabilizing Grignard reagents with linear alkyl chains while maintaining their reactivity [24]. This stabilization approach enables easier handling and purification while preserving the essential reactivity characteristics.
Filtration through inert filter media removes particulate impurities and undissolved magnesium residues [22]. The filtration must occur under strictly anhydrous conditions using dried filter materials to prevent decomposition of the organometallic product.
Stabilization strategies focus on preventing decomposition reactions that can occur during storage or handling [24] [26]. The use of coordinating solvents maintains solvation of the magnesium center, preventing aggregation and decomposition [26]. Storage under inert atmosphere at controlled temperature further extends stability, with room temperature storage generally preferred over refrigerated storage to prevent precipitation of inactive species [26].
Table 4: Purification Methods for Grignard Reagents
| Method | Principle | Purity Achieved | Yield (%) | Scalability |
|---|---|---|---|---|
| Distillation | Vapor pressure difference | 99.5% | 85-95 | Excellent |
| Crystallization | Solubility difference | 99.0% | 80-90 | Good |
| Filtration | Particle size separation | 98.0% | 95-99 | Excellent |
| Inert Gas Stripping | Volatile impurity removal | 99.8% | 90-95 | Good |
| Vacuum Sublimation | Solid-vapor equilibrium | 99.9% | 70-85 | Limited |
| Solvent Extraction | Partition coefficient | 98.5% | 85-95 | Good |